N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been studied for their anti-tubercular properties . They have been found to have inhibitory effects against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity againstM. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity againstM. tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps, starting with the formation of the naphtho[1,2-d]thiazol core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of specialized reactors, precise temperature control, and efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the treatment of various diseases due to its biological activity.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
N-(4-methoxyphenyl)-2-methoxyacetamide
N-(2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl)phenylacetamide
Uniqueness: N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and biological activity make it a valuable compound for scientific research and industrial use.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique properties make it a compound of great interest for future studies and developments.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-26-14-7-9-15(10-8-14)28(24,25)12-18(23)21-20-22-19-16-5-3-2-4-13(16)6-11-17(19)27-20/h2-5,7-10H,6,11-12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIIDCWDANUSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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